Benzenamine, N-methyl-2-(1-methyl-2-propenyl)-
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Overview
Description
Benzenamine, N-methyl-2-(1-methyl-2-propenyl)- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to an amine group, which is further substituted with a methyl group and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-2-(1-methyl-2-propenyl)- typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with an appropriate alkyl halide under basic conditions. For instance, the reaction of aniline with 1-bromo-2-methylpropene in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-methyl-2-(1-methyl-2-propenyl)- may involve continuous flow processes to ensure high efficiency and yield. Catalysts and optimized reaction conditions are often employed to enhance the selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-methyl-2-(1-methyl-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzenes, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, N-methyl-2-(1-methyl-2-propenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N-methyl-2-(1-methyl-2-propenyl)- exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes and receptors. The benzene ring can participate in π-π interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atom, making it more hydrophobic.
Benzenamine, N-ethyl-: The presence of an ethyl group instead of a methyl group alters its chemical properties and reactivity.
Benzenamine, N,N-diethyl-: This compound has two ethyl groups attached to the nitrogen atom, further increasing its hydrophobicity.
Uniqueness
Benzenamine, N-methyl-2-(1-methyl-2-propenyl)- is unique due to the presence of both a methyl and a propenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62379-01-5 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-but-3-en-2-yl-N-methylaniline |
InChI |
InChI=1S/C11H15N/c1-4-9(2)10-7-5-6-8-11(10)12-3/h4-9,12H,1H2,2-3H3 |
InChI Key |
MDLCEYMQOVBJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=CC=CC=C1NC |
Origin of Product |
United States |
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